![molecular formula C24H50N2O B14269246 N-[3-(Dimethylamino)propyl]nonadecanamide CAS No. 140616-22-4](/img/structure/B14269246.png)
N-[3-(Dimethylamino)propyl]nonadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Dimethylamino)propyl]nonadecanamide is a chemical compound with the molecular formula C22H45N2O It is an amide derivative that features a long nonadecane chain attached to a dimethylaminopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]nonadecanamide typically involves the reaction of nonadecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-[3-(Dimethylamino)propyl]nonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Conversion to N-[3-(Dimethylamino)propyl]nonadecanamine.
Substitution: Formation of various substituted amides depending on the reagents used.
科学研究应用
N-[3-(Dimethylamino)propyl]nonadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and as an additive in various industrial processes.
作用机制
The mechanism of action of N-[3-(Dimethylamino)propyl]nonadecanamide involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability .
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Similar structure but with a shorter dodecane chain.
N-[3-(Dimethylamino)propyl]methacrylamide: Contains a methacrylamide group instead of a nonadecanamide group.
N-[3-(Dimethylamino)propyl]acetamide: Features an acetamide group instead of a nonadecanamide group.
Uniqueness
N-[3-(Dimethylamino)propyl]nonadecanamide is unique due to its long nonadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds with long hydrophobic tails, such as in surfactants and membrane studies .
属性
CAS 编号 |
140616-22-4 |
|---|---|
分子式 |
C24H50N2O |
分子量 |
382.7 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]nonadecanamide |
InChI |
InChI=1S/C24H50N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2)3/h4-23H2,1-3H3,(H,25,27) |
InChI 键 |
POWBTIQLPBMCOR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


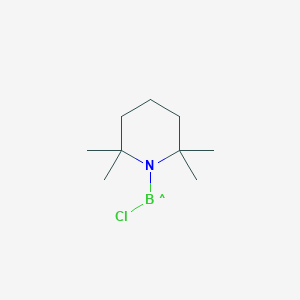
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
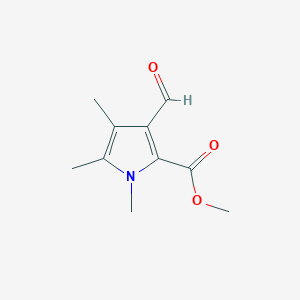
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
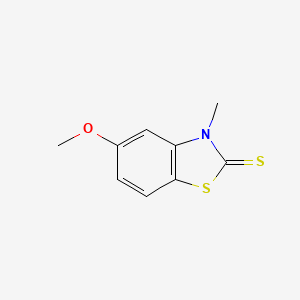
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)
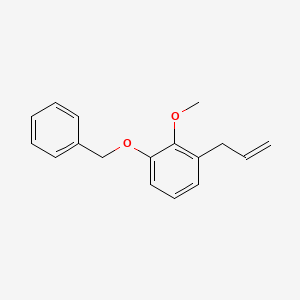
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
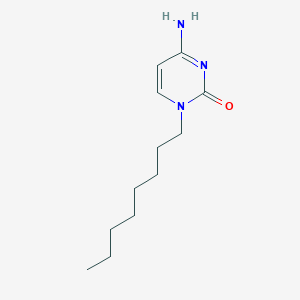
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
